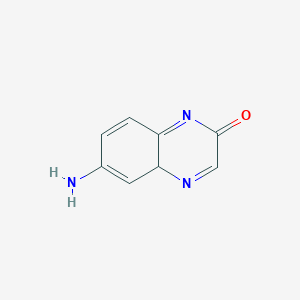

6-amino-4aH-quinoxalin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

6-amino-4aH-quinoxalin-2-one |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H,9H2 |

InChI Key |

CZFNDSVERGZVCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C=NC2C=C1N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Amino 4ah Quinoxalin 2 One and Its Analogs

General Reactivity Patterns of Quinoxalin-2-one Systems

The quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Its reactivity is governed by the interplay of the electron-donating and electron-withdrawing groups within its fused bicyclic system, which combines a benzene (B151609) ring with a pyrazine (B50134) ring containing a lactam group. rsc.orgresearchgate.net This structure is found in numerous biologically relevant molecules. arabjchem.org

The general synthesis of quinoxalin-2-one derivatives often involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netresearchgate.net The reactivity of the quinoxalin-2-one core can be significantly influenced by substituents. For instance, the presence of an amino group, such as in 6-amino-4aH-quinoxalin-2-one, increases the electron density of the aromatic system, making it more nucleophilic and reactive towards electrophiles. In contrast, electron-withdrawing groups enhance the electrophilicity of the ring system.

Photochemical reactions of quinoxalin-2-ones have also been explored. Irradiation in the presence of amines can lead to reductive dimers. rsc.org Furthermore, the C3 position of quinoxalin-2-ones is a common site for functionalization through various methods, including oxidative, photochemical, and electrochemical approaches. chim.it This allows for the introduction of diverse functional groups, expanding the chemical space of these compounds. chim.itmdpi.com

The formation of radical anions from quinoxalin-2(1H)-ones by deprotonation has been demonstrated, which can then activate aerial dioxygen through a single electron transfer (SET) mechanism. rsc.org This highlights the potential for these systems to participate in radical-mediated transformations.

Transformations Involving the N-Oxide Moiety in Quinoxaline (B1680401) 1,4-Dioxides and their Synthetic Utility

Quinoxaline 1,4-dioxides are a significant class of heterocyclic N-oxides with diverse biological properties, including antibacterial, antitumor, and antiparasitic activities. nih.govresearchgate.net The N-oxide functionalities are key to their high reactivity and tendency to undergo various rearrangements, making them valuable intermediates in synthetic chemistry. nih.govresearchgate.net

One of the primary reactions of quinoxaline 1,4-dioxides is the deoxygenation of the N-oxide groups. This reduction can be achieved using a variety of reducing agents, such as catalytic hydrogenation, complex metal hydrides, and trivalent phosphorus compounds, providing a synthetic route to various quinoxaline derivatives. nih.gov The presence of the di-N,N′-oxide fragment in the quinoxaline core enhances its reactivity in nucleophilic substitution reactions. nih.gov

The Beirut reaction is a well-known method for synthesizing quinoxaline 1,4-dioxides, involving the reaction of benzofuroxan (B160326) with enamines or enolates. mdpi.comsbq.org.br The proposed mechanism involves the opening of the benzofuroxan ring, followed by nucleophilic attack and subsequent cyclization and dehydration to form the quinoxaline 1,4-dioxide ring system. mdpi.com

Transformations of quinoxaline 1,4-dioxides are not limited to the N-oxide groups. The core can undergo various modifications, and the N-oxide moiety often facilitates these reactions. nih.gov For example, the synthesis of acylated quinoxalin-2(1H)-one N-oxides has been achieved through a copper-catalyzed reaction, showcasing the utility of these compounds in generating novel structures. rsc.org

Table 1: Examples of Transformations Involving Quinoxaline N-Oxides

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Quinoxaline 1,4-dioxide | Catalytic hydrogenation, metal hydrides | Quinoxaline derivative (deoxygenated) | nih.gov |

| Benzofuroxan and enamine/enolate | Beirut Reaction | Quinoxaline 1,4-dioxide | mdpi.comsbq.org.br |

| Quinoxalin-2(1H)-one | CuCl/TBHP, aldehyde | Acylated quinoxalin-2(1H)-one N-oxide | rsc.org |

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoxaline Derivatives

Nucleophilic aromatic substitution (SNA_r) is a fundamental class of reactions for the functionalization of quinoxaline rings, particularly when the ring is activated by electron-withdrawing groups or contains good leaving groups like halogens. arabjchem.orgd-nb.info Halogenated quinoxalines, such as 2,3-dichloroquinoxaline (B139996) and 6-bromoquinoxaline (B1268447), are versatile building blocks for synthesizing a wide array of derivatives. arabjchem.org

The chlorine atoms in 2,3-dichloroquinoxaline can be sequentially substituted by various nucleophiles, including amines, thiols, and alkoxides. arabjchem.orgresearchgate.net This allows for the controlled introduction of different functional groups at the 2 and 3 positions of the quinoxaline core. The reactivity in these S_NAr reactions is enhanced by the nitrogen atoms in the pyrazine ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. arabjchem.org

Similarly, the bromine atom in 6-bromoquinoxaline is susceptible to nucleophilic substitution. Electron-withdrawing groups on the quinoxaline ring can further enhance the electrophilicity at the C6 position, accelerating the substitution reaction. For instance, a nitro group at the 3-position increases the reaction rate with amines.

The choice of solvent and base is crucial for the success of these reactions. Polar solvents are typically used to facilitate the reaction. Recent studies have also explored more environmentally friendly conditions, such as conducting S_NAr reactions in water with the aid of additives. d-nb.infonih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Quinoxalines

| Halogenated Quinoxaline | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | Amines, Thiols | 2,3-Disubstituted quinoxalines | arabjchem.orgnih.gov |

| 6-Bromoquinoxaline | Amines | 6-Aminoquinoxaline (B194958) derivatives | |

| 2,3-Dichloro-6-nitroquinoxaline (B1269935) | Various nucleophiles | 2,3-Disubstituted 6-nitroquinoxalines | oup.com |

Investigations into Regioselectivity in Cyclization and Functionalization Mechanisms

The regioselectivity of reactions involving the quinoxaline scaffold is a critical aspect in the synthesis of specifically substituted derivatives. This is evident in both the initial cyclization reactions to form the quinoxaline ring and in subsequent functionalization steps.

The most common method for synthesizing quinoxalines involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. researchgate.net When an asymmetrically substituted o-phenylenediamine (B120857) is used, a mixture of two regioisomeric products can be formed. researchgate.net The final ratio of these isomers depends on the reaction conditions and the nature of the substituents.

In the functionalization of pre-formed quinoxaline rings, regioselectivity is often directed by the existing substituents and the reaction mechanism. For instance, in the direct C-H functionalization of quinoxalin-2(1H)-ones, the C3 position is frequently the most reactive site for radical and oxidative additions. chim.itmdpi.comresearchgate.net This is attributed to the electronic nature of the C=N double bond within the heterocyclic ring. chim.it

Directed metalation is another powerful strategy to achieve regioselective functionalization. By using directing groups, it is possible to selectively activate specific C-H bonds for metalation and subsequent reaction with electrophiles. rsc.orgscispace.com For example, the quinoxaline unit itself can act as an integrated directing group in palladium-catalyzed C-H bond arylation of 2-arylquinoxalines, leading to exclusive ortho-arylation of the aryl substituent. scispace.com

The Beirut reaction for synthesizing quinoxaline 1,4-dioxides also presents regioselectivity challenges when using monosubstituted benzofuroxans. The nucleophilic addition step is believed to determine the resulting regioisomer. sbq.org.br Understanding and controlling these regioselective processes are essential for the rational design and synthesis of complex quinoxaline-based molecules.

Functional Group Interconversions and Derivatization at the 6-Amino Position

The 6-amino group on the quinoxaline ring is a versatile handle for a variety of functional group interconversions and derivatizations, allowing for the synthesis of a diverse library of compounds. oup.com Functional group interconversion refers to the transformation of one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.uk

The amino group at the 6-position is nucleophilic and can readily participate in reactions with electrophiles. For example, it can be condensed with aldehydes and ketones to form imine derivatives, which can be further stabilized to hydrazones. This reactivity allows for the attachment of various side chains to the quinoxaline core.

A key transformation of an amino group is its conversion into a diazonium salt, which can then be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. Although not explicitly detailed for this compound in the provided context, this is a general and powerful method for aromatic amine transformations.

Furthermore, the amino group can be acylated or alkylated to introduce different substituents. The synthesis of fluorescent 2,3-disubstituted 6-aminoquinoxalines has been achieved, and these compounds have been shown to be useful as derivatization reagents for carboxylic acids. oup.com The derivatization involves the reaction of the amino group to form a stable, fluorescent adduct. oup.comnih.gov

In some cases, the amino group is introduced at a late stage of the synthesis by the reduction of a nitro group. For example, fluorescent 2,3-disubstituted 6-aminoquinoxalines were synthesized by the catalytic hydrogenation of the corresponding 6-nitroquinoxaline (B1294896) precursors. oup.com

Table 3: Derivatization Reactions at the 6-Amino Position

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Condensation | Aldehydes/Ketones | Hydrazone derivatives | |

| Derivatization for Analysis | Carboxylic acids | Fluorescent adducts | oup.com |

| Precursor Reduction | Catalytic Hydrogenation | 6-Aminoquinoxaline | oup.com |

Computational and Theoretical Investigations of Quinoxalinone Structures

Quantum Chemical Analysis, including Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in studying the quinoxalinone scaffold. DFT calculations are employed to determine the optimized molecular geometries, electronic structures, and reactivity of these compounds. scirp.orgresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311G are commonly used to perform these calculations in both gas phase and solution to model different environments. scirp.org

A key aspect of this analysis involves the calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For instance, theoretical studies on related quinolin-4-one derivatives show that the HOMO-LUMO gap changes with different substituents and in different solvents, indicating that the molecular environment influences reactivity. scirp.org

These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). orientjchem.org The MEP map highlights electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is crucial for predicting how the molecule will interact with biological targets. orientjchem.org In related N-aminoquinazolin-4-one derivatives, DFT calculations have confirmed that charge transfer occurs within the molecule, which is a key factor in its chemical behavior. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of a Quinoxalinone Derivative This table is illustrative, based on typical data from DFT studies of related heterocyclic compounds.

| Parameter | Value (Gas Phase) | Value (in DMF) | Significance |

| EHOMO | -6.2 eV | -5.9 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | 3.8 eV | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. scirp.org |

| Dipole Moment | 3.5 D | 4.1 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Artificial Neural Network (ANN) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the structural or physicochemical properties of compounds with their biological activities or properties. nih.govresearchgate.net These ligand-based computational approaches are vital alternatives to time-consuming and expensive laboratory screening. researchgate.net For quinoxalinone derivatives, QSAR studies help in predicting their potential as therapeutic agents by building mathematical models. mdpi.com

The construction of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model (e.g., using regression methods), and validating the model's predictive power. researchgate.net Descriptors can range from simple 2D properties like molecular weight to complex 3D electronic and steric parameters. mdpi.com

For complex, non-linear relationships between molecular structure and activity, machine learning methods like Artificial Neural Networks (ANN) are employed. researchgate.net ANNs are adaptable and capable of modeling systems with high variability in the data, making them suitable for predicting the biological activity of diverse sets of chemical compounds. researchgate.net QSAR models have been successfully developed for various heterocyclic compounds, including quinoxaline (B1680401) derivatives, to predict activities such as the inhibition of enzymes like 15-lipoxygenase. mdpi.com

Molecular Docking Simulations to Elucidate Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. pensoft.net This method is widely used to understand the mechanism of action for quinoxalinone derivatives at a molecular level. johnshopkins.edunih.gov By simulating the interaction between the ligand (e.g., a 6-amino-quinoxalin-2-one derivative) and a biological target, researchers can predict the binding affinity and identify key interacting amino acid residues in the active site. mdpi.com

In semi-flexible docking, the receptor is typically held rigid while the ligand is allowed to be flexible, enabling it to adopt the most favorable conformation within the binding pocket. pensoft.net Studies on related quinoxalinone and quinazolinone compounds have used this approach to explore their inhibitory potential against various enzymes. For example, docking studies of quinazolinone derivatives into the active site of cyclooxygenase-2 (COX-2) revealed crucial hydrogen bond interactions with residues like Tyr355 and Arg120. mdpi.com Similarly, docking of phenylisoxazole quinoxalin-2-amine (B120755) hybrids into α-amylase and α-glucosidase active sites has helped to explain their inhibitory potential, with calculated binding energies correlating with experimental IC50 values. nih.gov These simulations provide invaluable insights into the structural features that govern ligand-receptor recognition. mdpi.com

Table 2: Examples of Molecular Docking Studies on Quinoxalinone Derivatives

| Quinoxalinone Derivative | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Phenylisoxazole quinoxalin-2-amine hybrid (5c) | α-Glucosidase | Not Specified | -9.0 ± 0.20 | nih.gov |

| Phenylisoxazole quinoxalin-2-amine hybrid (5h) | α-Amylase | Not Specified | -8.9 ± 0.10 | nih.gov |

| 6-Cl-quinazolinone derivative (6d) | COX-2 (PDB: 3NT1) | Tyr355, Arg120 | Not Specified | mdpi.com |

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivative | Staphylococcus aureus DNA gyrase | Asp81, Gly85, Ile86 | -8.67 | johnshopkins.edu |

In Silico Prediction of Molecular Descriptors and their Correlation with Chemical Phenomena

In silico prediction of molecular descriptors is the foundation of modern computational chemistry and drug design. sci-hub.se Molecular descriptors are numerical values that encode chemical information and represent the physicochemical, topological, or geometric properties of a molecule. nih.govresearchgate.net These descriptors are calculated from the 2D or 3D structure of the molecule and are used to build QSAR/QSPR models and to predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govresearchgate.net

Descriptors can be classified into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight. researchgate.net

2D Descriptors: Derived from the 2D representation (graph) of the molecule, including topological indices, connectivity indices, and counts of structural features. nih.govresearchgate.net

3D Descriptors: Require the 3D coordinates of the atoms and describe the steric and conformational properties of the molecule. researchgate.net

For quinoxalinone structures, a vast array of descriptors can be calculated to predict their behavior. For example, descriptors related to lipophilicity (e.g., logP) and charge (e.g., partial charges on atoms) are crucial for predicting how a molecule will interact with biological membranes and receptors. researchgate.net Autocorrelation descriptors, which describe how a property is distributed over the molecular structure, have been shown to be important in models predicting biological half-life. sci-hub.se The correlation of these descriptors with observed chemical or biological phenomena allows for the creation of predictive models that can screen virtual libraries of compounds, prioritizing those with the highest probability of success and accelerating the drug discovery process. nih.gov

Table 3: Classes of Molecular Descriptors and their Chemical Significance

| Descriptor Class | Examples | Chemical Phenomena Represented | Reference |

| Constitutional (1D/2D) | Molecular Weight, Atom Count, Number of Rings | Molecular size and composition. | nih.gov |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape, branching, and complexity. | nih.gov |

| Physicochemical (2D) | LogP (octanol/water partition coefficient), Molar Refractivity | Lipophilicity, polarizability, and transport properties. | sci-hub.se |

| Autocorrelation (2D) | Moreau-Broto Autocorrelation | Distribution of properties (e.g., mass, charge) across the topology. | sci-hub.se |

| Geometric (3D) | van der Waals Surface Area, Molecular Volume | Molecular size and shape in 3D space. | researchgate.net |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Polarity, electron distribution, and chemical reactivity. | researchgate.net |

Structure Activity Relationship Sar Studies in Quinoxalinone Research

Elucidating Structural Requirements for Specific Molecular Interactions

The interaction of a molecule with its biological target is a highly specific process dictated by a complementary arrangement of structural features. In the realm of quinoxalinone research, significant effort has been dedicated to understanding the structural requisites for potent and selective molecular engagement. The aromatic core of the quinoxalinone scaffold itself is a critical determinant, often participating in hydrophobic and π-π stacking interactions within the binding pockets of target proteins.

The introduction of an amino group at the 6-position of the 4aH-quinoxalin-2-one core introduces a key hydrogen bond donor and a potential site for polar interactions. The precise location and orientation of this amino group are crucial for establishing favorable contacts with amino acid residues in a target protein. For instance, in a study on 2,3-substituted quinoxalin-6-amine analogs, functionalization of the 6-amino group with various substituents was found to significantly impact their antiproliferative activity. This highlights the importance of the 6-position in mediating biological effects and suggests that modifications at this site can be leveraged to fine-tune the interaction profile of the molecule.

Table 1: Key Structural Features of Quinoxalinones and Their Postulated Molecular Interactions

| Structural Feature | Type of Interaction | Potential Impact on Biological Activity |

| Quinoxalinone Core | Hydrophobic, π-π Stacking | Anchoring the molecule in the binding site |

| 6-Amino Group | Hydrogen Bonding, Polar Interactions | Enhancing binding affinity and specificity |

| Substituents on the Ring | Electronic Effects, Steric Hindrance | Modulating binding affinity and selectivity |

Influence of Substituent Effects on the Reactivity and Interacting Properties of Quinoxalinone Scaffolds

The chemical reactivity and interacting properties of the quinoxalinone scaffold are profoundly influenced by the nature and position of its substituents. The 6-amino group in "6-amino-4aH-quinoxalin-2-one" is an electron-donating group, which can increase the electron density of the aromatic ring system. This, in turn, can affect the nucleophilicity and electrophilicity of different positions on the ring, influencing how the molecule interacts with its biological target and its metabolic stability.

SAR studies on related 6-aminoquinolone derivatives have demonstrated that the presence of an amino group at the C-6 position is effective for enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.gov The nature of the substituent on the amino group can further modulate this activity. For example, in the study of 2,3-substituted-6-aminoquinoxaline analogs, it was observed that different functional groups attached to the 6-amino position, such as acetyl, phenylurea, and tolylsulfonamide, led to varying levels of growth inhibitory activity against cancer cell lines. nih.gov This underscores the critical role of the substituent at the 6-position in dictating the biological outcome.

The interplay between substituents at different positions is also a key factor. For instance, the combination of a methyl group at the C-8 position with an amino group at C-6 in certain quinolones was shown to be effective for enhancing antibacterial activity. nih.gov This synergistic effect highlights the importance of considering the entire substitution pattern of the quinoxalinone scaffold when designing new derivatives with desired properties.

Stereochemical Considerations and Their Impact on Molecular Recognition and Transformation

Stereochemistry plays a critical role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to fit into a binding site and elicit a biological response. The "4aH" designation in "this compound" indicates the presence of a saturated carbon at the 4a position, which is a chiral center. This means that the compound can exist as a pair of enantiomers.

For instance, in the crystal structure of (4aR,8aR)-4a,5,6,7,8,8a-hexahydro-2,3-diphenylquinoxaline, the presence of chiral centers at the 4a and 8a positions dictates a specific three-dimensional conformation. nih.gov The heterocyclic ring of the quinoxaline (B1680401) system in this molecule adopts a twist-boat configuration, while the cyclohexane (B81311) ring has a chair configuration. nih.gov Such conformational preferences, dictated by stereochemistry, are crucial for molecular recognition. Therefore, the synthesis and biological evaluation of individual stereoisomers of "this compound" would be essential to fully understand its therapeutic potential and to identify the eutomer (the more active enantiomer).

Modulation of Hydrophilic/Hydrophobic Properties and Aromatic Stacking Interactions within Quinoxalinone Derivatives

The balance between hydrophilic and hydrophobic properties, often quantified by the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The 6-amino group in "this compound" is a polar, hydrophilic functional group. Its presence is expected to increase the water solubility of the parent quinoxalinone scaffold.

Aromatic stacking interactions are another important non-covalent force that contributes to the binding of quinoxalinone derivatives to their biological targets. nih.gov The flat, electron-rich aromatic system of the quinoxaline ring is well-suited to engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding site. The strength of these interactions can be modulated by the substituents on the quinoxaline ring. Electron-withdrawing groups can decrease the electron density of the ring, potentially altering the nature of the stacking interaction. The 6-amino group, being electron-donating, would increase the electron density of the aromatic system, which could enhance its ability to participate in favorable stacking interactions with electron-deficient aromatic systems.

Advanced Applications of Quinoxalinone Derivatives in Chemical Sciences

Materials Science Applications: Organic Semiconductors and Electroluminescent Materials

Quinoxaline (B1680401) derivatives are recognized for their utility as electron-transporting materials (ETMs) in organic electronics. beilstein-journals.orgqmul.ac.uk Their inherent electron-deficient nature makes them suitable candidates for n-type organic semiconductors, which are crucial components in a variety of organic electronic devices. beilstein-journals.org The structural diversity of these compounds allows for precise tuning of their molecular structures, enabling the optimization of material properties for specific applications. beilstein-journals.org

In the field of organic light-emitting diodes (OLEDs), quinoxalinone and its derivatives serve as essential building blocks for developing highly efficient emitters. beilstein-journals.orgresearchgate.net They are used as host materials in phosphorescent OLEDs (PHOLEDs) and as components of thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgresearchgate.net For instance, copolymers of 9,9'-dioctylfluorene and 2,3-bis(p-phenylene)quinoxaline have been synthesized and utilized as stable blue-emitting materials in LEDs. acs.org The incorporation of quinoxaline units can increase the glass transition temperature of polymers, enhancing the thermal stability of devices. acs.orgacs.org Furthermore, novel blue fluorescent materials with hot exciton channels have been constructed using quinoxaline as an acceptor, demonstrating their potential for creating efficient OLEDs. xml-journal.net

Quinoxaline-based systems are also explored in organic field-effect transistors (OFETs) and organic solar cells (OSCs). beilstein-journals.orgnih.gov Their tunable properties, including high electron mobility and optimal energy levels, position them as promising materials for high-performance, energy-efficient electronic systems. beilstein-journals.org

Table 1: Performance of Quinoxalinone Derivatives in Organic Electronic Devices

| Device Type | Quinoxaline Derivative Application | Key Performance Metric | Reference |

|---|---|---|---|

| OLED | Blue Emitter (DCQDC-based) | Max. External Quantum Efficiency: 1.81% | xml-journal.net |

| OLED | Yellow Host (DCQ) | Max. Quantum Efficiency: 24.6% | researchgate.net |

| OLED | Green Emitter (Pyrazolo[3,4-b]quinoxaline) | Luminous Efficiency: 9.7 cd/A | rsc.org |

Corrosion Inhibition Studies and Mechanisms

Quinoxalinone derivatives have been extensively studied and proven to be effective corrosion inhibitors, particularly for mild steel and carbon steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid. acs.orgelectrochemsci.orgsrce.hr Their inhibitory action is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure. electrochemsci.orgsrce.hr

The primary mechanism of inhibition involves the adsorption of the derivative molecules onto the metal surface. srce.hracs.org This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and impeding both mass and charge transfer processes. srce.hrnih.govemerald.com The adsorption typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. srce.hrnih.govresearchgate.netiaea.org Studies have shown that the adsorption can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the vacant d-orbitals of iron). iaea.orgbohrium.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating these mechanisms. nih.govresearchgate.netemerald.com Potentiodynamic polarization curves often indicate that quinoxalinone derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.orgnih.govresearchgate.netiaea.orgresearchgate.net EIS results confirm the formation of a protective layer by showing an increase in charge transfer resistance with the addition of the inhibitor. researchgate.netresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. acs.orgacs.orgnih.gov

Table 2: Corrosion Inhibition Efficiency of Various Quinoxalinone Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 98.1 | srce.hr |

| NSQN | Mild Steel | 1 M HCl | 96 | nih.gov |

| 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]butan-1-one (Me-4-PQPB) | Mild Steel | 1 M HCl | >90 (at 100 ppm) | iaea.orgbohrium.com |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2) | Ordinary Steel | 1 M HCl | 92.5 | researchgate.net |

Applications in Chemosensing and Biosensing Technologies

The unique photophysical properties of quinoxalinone derivatives make them excellent candidates for the development of chemosensors and biosensors. researchgate.net Many of these compounds exhibit fluorescence, which can be modulated upon interaction with specific analytes, forming the basis for highly sensitive and selective detection methods. arabjchem.orgnih.gov

Quinoxaline-based probes have been successfully designed for the detection of various metal ions. researchgate.netnih.gov For example, a derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been developed as a dual-purpose sensor. It acts as a colorimetric sensor for Fe³⁺ ions, showing a distinct color change from colorless to yellow, and as a fluorescent "turn-off" sensor for Cu²⁺ ions, where its fluorescence is quenched upon binding. arabjchem.org Another quinoxaline-based receptor, acenaphtoquinoxaline, functions as a highly selective and sensitive "switch-off" fluorescent sensor for Hg²⁺ ions, with a detection limit as low as 42 ppb. nih.gov The sensing mechanism often involves the formation of a 1:1 stoichiometric complex between the sensor molecule and the metal ion. arabjchem.org

Beyond metal ions, these derivatives have shown potential in biosensing. Their ability to absorb and emit light can be leveraged for detecting biological molecules. beilstein-journals.org For instance, a 2,3-diphenyl quinoxalin-based nanoprobe has been applied for the selective detection of adenine in aqueous solutions and biological samples through a fluorescence quenching mechanism. semanticscholar.org Furthermore, water-soluble aminoquinoxaline derivatives have been created to function as dual colorimetric and fluorescent pH sensors in aqueous media, which is significant for real-world biological and environmental analyses. mdpi.com

Table 3: Quinoxalinone Derivatives in Sensing Applications

| Sensor Compound | Target Analyte | Sensing Method | Detection Limit | Reference |

|---|---|---|---|---|

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric | Not Specified | arabjchem.org |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ | Fluorescent (Turn-off) | Not Specified | arabjchem.org |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescent (Switch-off) | 42 ppb | nih.gov |

| 2,3-diphenyl quinoxalin nanoprobe | Adenine | Fluorescent (Quenching) | Not Specified | semanticscholar.org |

Development of Derivatization Reagents for Advanced Analytical Chemistry

Quinoxalinone derivatives serve as effective derivatizing agents in analytical chemistry, particularly for enhancing the detection and separation of molecules in liquid chromatography. capes.gov.brresearchgate.net Derivatization is a technique used to convert an analyte into a product of similar chemical structure that is more suitable for analysis.

Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the chromatographic system. This strategy is frequently employed to improve the chromatographic properties and mass spectrometric detection of target compounds. nih.gov For instance, analytes like short-chain carboxylic acids, aldehydes, and ketones can be challenging to analyze directly via liquid chromatography-mass spectrometry (LC-MS). nih.gov By reacting them with a quinoxaline-based reagent, their chemical structure is modified, which can improve their retention and separation on a reversed-phase column and enhance their ionization efficiency in the mass spectrometer's source. nih.govmdpi.com This approach has been successfully used in metabolomic investigations, allowing for the simultaneous analysis of various small molecule metabolites in complex biological samples like urine, serum, and tissue extracts. nih.gov The use of these reagents provides an effective tool for profiling and identifying compounds in complex matrices. chromatographyonline.commdpi.com

A significant advantage of using quinoxalinone-based derivatization reagents is their inherent fluorescence. researchgate.net When an analyte is derivatized, the resulting product is a stable, highly fluorescent molecule. This property is exploited to greatly enhance detection sensitivity. capes.gov.br An example is 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, which has been developed as a fluorescence derivatization reagent specifically for carboxylic acids in high-performance liquid chromatography (HPLC). capes.gov.br After reacting with this reagent, even non-fluorescent carboxylic acids are converted into derivatives that can be detected with high sensitivity by a fluorescence detector. This allows for the quantification of trace amounts of these acids in various samples. The formation of these stable fluorescent derivatives is a key strategy for developing robust and sensitive analytical methodologies. nih.gov

Development of Imaging Agents Utilizing Quinoxaline-Based Metal Complexes

The ability of quinoxaline derivatives to act as ligands and form stable complexes with various metal ions has led to their application in the development of imaging agents. isca.inisca.me These metal complexes often possess unique luminescent or phosphorescent properties that are suitable for bioimaging applications. researchgate.netresearchgate.net

Transition metal complexes, in particular, are of great interest for biological imaging. nih.gov For example, iridium(III) complexes with 2,3-diphenylquinoxaline ligands have been synthesized and shown to be highly efficient red-emitting phosphorescent materials. researchgate.net Similarly, Rhenium(I) carbonyl complexes incorporating a bidentate quinoxaline ligand have been found to be emissive in solution at room temperature, with luminescence originating from a metal-to-ligand charge transfer (MLCT) excited state. isca.in

The photophysical properties of these metal complexes, such as their emission wavelength and excited-state lifetimes, can be tuned by modifying the structure of the quinoxaline ligand or the metal center. isca.inresearchgate.net This tunability is crucial for designing probes for specific imaging modalities. These luminescent complexes can be used to visualize cellular structures or monitor biological processes, offering a powerful tool for research in biology and medicine. nih.gov

Role as Privileged Scaffolds in the Design and Construction of Focused Chemical Libraries

The quinoxaline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the recurring appearance of the quinoxaline core in a multitude of biologically active compounds, demonstrating its ability to interact with a diverse range of biological targets. This inherent versatility makes it an ideal framework for the design and synthesis of focused chemical libraries, which are collections of structurally related compounds designed to probe a specific biological target or family of targets. The 6-aminoquinoxalin-2-one moiety, in particular, serves as a valuable starting point for creating such libraries due to its synthetic tractability and the potential for introducing molecular diversity at multiple positions.

One notable application of this scaffold is in the development of antiproliferative agents. Researchers have successfully synthesized and screened focused libraries of 2,3-substituted quinoxalin-6-amine analogs to investigate their potential as cancer therapeutics. nih.govnih.gov The design of these libraries typically involves a modular synthetic approach, allowing for the systematic variation of substituents at key positions of the quinoxalinone core to explore the structure-activity relationship (SAR).

A common synthetic strategy to generate a library of 2,3-substituted 6-aminoquinoxalines is outlined below. The process begins with the condensation of a substituted 1,2-diketone with 4-nitro-1,2-phenylenediamine, followed by the reduction of the nitro group to an amine. This 6-aminoquinoxaline (B194958) core then serves as a versatile intermediate for further functionalization at the amino group.

Table 1: Synthesis of a Focused Library of 2,3-Disubstituted 6-Aminoquinoxaline Analogs

| Compound | R¹ | Linker | R² | Yield (%) |

|---|---|---|---|---|

| 5a | Furan (B31954) | Acetyl | - | 85 |

| 5b | Furan | Phenylurea | Unsubstituted | 78 |

| 5f | Furan | Phenylurea | 4-Fluoro | 82 |

| 7c | Furan | Urea | 4-tert-Butylphenyl | 65 |

Data sourced from a study on 2,3-substituted quinoxalin-6-amine analogs as antiproliferatives. nih.gov

The synthesized library of compounds is then typically screened against a panel of cancer cell lines to identify potential lead compounds and to elucidate the SAR. The screening results can provide valuable insights into the structural requirements for biological activity. For instance, in a study of 2,3-substituted quinoxalin-6-amine analogs, it was observed that compounds with furan substitutions at the 2 and 3-positions exhibited significant growth inhibitory activity against various cancer cell lines. nih.gov

Table 2: Growth Inhibition of Selected Cancer Cell Lines by Quinoxalin-6-amine Analogs (at 20 µM)

| Compound | A549 (Lung) | HT29 (Colon) | PC3 (Prostate) |

|---|---|---|---|

| 5a | + | + | + |

| 5b | + | + | + |

| 5f | ++ | ++ | ++ |

| 7c | +++ | +++ | +++ |

Key: + = 10-40% inhibition, ++ = 40-70% inhibition, +++ = 70-100% inhibition. Data adapted from a study on the antiproliferative effects of quinoxalin-6-amine analogs. nih.gov

The results from such focused library screening are instrumental in guiding further drug development efforts. The identification of a bisfuranylquinoxalineurea analog with low micromolar potency against a panel of cancer cell lines highlights the success of this approach. nih.govnih.gov Further investigation into the mechanism of action of the most potent compounds can reveal their molecular targets and pathways, paving the way for the development of novel and effective therapeutic agents. The use of the 6-amino-4aH-quinoxalin-2-one scaffold in constructing focused chemical libraries thus represents a powerful strategy in modern drug discovery.

Future Research Directions and Emerging Trends in 6 Amino 4ah Quinoxalin 2 One Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for 6-amino-4aH-quinoxalin-2-one and its Analogs

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that often involve harsh conditions or hazardous materials. ijirt.org Consequently, a primary focus of current research is the development of novel and sustainable synthetic routes that are both cost-effective and environmentally benign. mdpi.comnih.govresearchgate.net

A significant trend is the adoption of one-pot synthesis protocols using efficient and often reusable catalysts. Nanocatalysts, for instance, have been successfully employed in the condensation of o-phenylenediamine (B120857) with diketones, offering high yields and short reaction times under solvent-free conditions. rsc.org Specifically, silica nanoparticles have demonstrated excellent catalytic activity. rsc.org The use of substituted o-phenylenediamines in these reactions allows for the direct synthesis of functionalized quinoxalines. For the synthesis of a 6-amino-quinoxalin-2-one derivative, a starting material such as 4-amino-1,2-phenylenediamine could be condensed with an appropriate α-ketoester. researchgate.net

Another innovative approach involves microwave-accelerated nucleophilic aromatic substitution. This technique has been effectively used to prepare 6-aminoquinoxalines by reacting 6-fluoroquinoxalines with various amines. mdpi.com The use of computer-controlled microwave irradiation significantly accelerates the reaction, often leading to completion within minutes, which is a substantial improvement over conventional heating methods. mdpi.com

Furthermore, the exploration of renewable feedstocks is gaining traction. For example, ethyl gallate, derived from natural sources, has been used as a sustainable starting material for quinoxaline synthesis, adhering to green chemistry principles by utilizing a renewable feedstock. jocpr.com

| Synthetic Approach | Key Features | Catalyst/Conditions | Potential Advantage |

| Nanocatalysis | Condensation of 1,2-diamines and 1,2-diketones | Silica nanoparticles; solvent-free | High yields, short reaction times, catalyst reusability rsc.org |

| Microwave-Assisted Synthesis | Nucleophilic substitution on fluoroquinoxalines | Microwave irradiation (e.g., 200°C for 30 min) | Rapid reaction rates, high efficiency mdpi.com |

| Renewable Feedstocks | Synthesis from naturally derived materials | Ethyl gallate with greener catalysts (e.g., enzymes) | Reduces reliance on fossil fuels, sustainable jocpr.com |

| One-Pot Three-Component Reactions | Glycine catalyzed synthesis in aqueous ethanol | Glycine; aqueous ethanol | High atom economy, structural diversity benthamdirect.com |

Advanced Mechanistic Studies of Complex Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Recent research has delved into the mechanistic pathways of complex reactions involving the quinoxalin-2-one scaffold.

Detailed mechanistic studies have confirmed that various functionalizations of quinoxalin-2-ones can proceed through radical-mediated pathways. researchgate.net For example, a photoredox-catalyst-free C-H alkylation of quinoxalin-2(1H)-ones has been achieved using photoexcited 4-alkyl-1,4-dihydropyridines as alkyl radical precursors. organic-chemistry.org Similarly, visible-light photocatalysis has been used to initiate multicomponent reactions, where mechanistic investigations point to a process initiated by photoexcitation followed by halogen atom abstraction to generate the reactive radical species. researchgate.net

Cascade reactions, which involve multiple bond-forming events in a single operation, are also a subject of intense mechanistic investigation. A persulfate-promoted cascade reaction involving the alkylative annulation and arylation of N-(arylsulfonyl)acrylamides has been detailed. researchgate.net The proposed mechanism involves the generation of an alkyl radical, its addition to an alkene, a subsequent 1,4-aryl migration, and a final desulfonylation step. researchgate.net Such studies are essential for controlling the regioselectivity and stereoselectivity of complex transformations and for expanding the synthetic utility of the quinoxalinone core.

Integration of Green Chemistry Principles in Quinoxalinone Synthesis and Derivatization

The integration of green chemistry principles is a dominant trend in modern organic synthesis, and the production of quinoxalinones is no exception. ijirt.orgbenthamdirect.com This approach aims to reduce or eliminate the use and generation of hazardous substances, thereby minimizing the environmental impact of chemical processes. ijirt.org

Key advancements in the green synthesis of quinoxalines include:

Green Solvents: Traditional reliance on toxic organic solvents is being replaced by more environmentally benign alternatives such as water, ethanol, and ionic liquids. ijirt.orgjocpr.com Water, in particular, is an ideal solvent due to its low cost, non-toxicity, and availability.

Eco-Friendly Catalysts: There is a move towards using reusable and non-toxic catalysts. β-cyclodextrin has been employed as a supramolecular catalyst for synthesizing quinoxaline derivatives in water, offering high yields and easy catalyst recovery. mdpi.com Similarly, various nanocatalysts are favored for their high efficiency and reusability. rsc.orgbenthamdirect.com

Energy-Efficient Techniques: Methods like microwave irradiation and ultrasonic waves are being used to drive reactions more efficiently than conventional heating. ijirt.orgbenthamdirect.com These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption. ijirt.org

These green protocols not only make the synthesis of compounds like this compound more sustainable but also often provide improved yields and selectivity. ijirt.org

| Green Chemistry Principle | Application in Quinoxalinone Synthesis | Example |

| Use of Green Solvents | Replacing hazardous solvents with water or ethanol. | Synthesis of indeno[1,2-b]quinoxalines in water. mdpi.com |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused. | β-cyclodextrin as a biomimetic catalyst. mdpi.com |

| Energy Efficiency | Utilizing microwave or ultrasound to reduce energy consumption. | Microwave-assisted synthesis of 6-aminoquinoxalines. mdpi.com |

| Atom Economy | Designing one-pot, multicomponent reactions to maximize incorporation of starting materials into the final product. | Glycine-catalyzed three-component synthesis in aqueous ethanol. benthamdirect.com |

Computational Design and Optimization of Novel Quinoxalinone Derivatives for Targeted Chemical Applications

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules. In the context of quinoxalinone chemistry, in silico methods are used to predict the properties of novel derivatives and to optimize their structures for specific applications before their actual synthesis.

The design process often begins with identifying a target and using computational docking to predict how different quinoxalinone derivatives will bind. This approach has been used to design new quinoxaline-based inhibitors for various enzymes. mdpi.comekb.eg By understanding the key pharmacophoric features required for binding, researchers can design molecules with enhanced affinity and selectivity. nih.gov

Furthermore, computational tools are extensively used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. nih.gov Online tools like SwissADME can estimate physicochemical properties, drug-likeness, and pharmacokinetic parameters. ekb.eg This early-stage screening helps to prioritize the synthesis of candidates with a higher probability of success, saving significant time and resources. For example, predictions of Caco-2 permeability can provide an early indication of a compound's potential for oral bioavailability. nih.gov These computational studies guide the structural optimization of the quinoxalinone scaffold to achieve desired chemical or biological profiles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.